molecular formula C10H18ClN B6180832 spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine] hydrochloride CAS No. 2613388-29-5

spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine] hydrochloride

Cat. No.: B6180832
CAS No.: 2613388-29-5
M. Wt: 187.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[221]heptane-2,3’-pyrrolidine] hydrochloride is a chemical compound with the molecular formula C10H17N·HCl It is characterized by a spirocyclic structure, where a bicyclo[221]heptane ring system is fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine] hydrochloride typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of a cycloaddition reaction, where the bicyclo[2.2.1]heptane derivative is reacted with a suitable pyrrolidine precursor in the presence of a catalyst. The reaction conditions often involve elevated temperatures and controlled pH to ensure the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine] hydrochloride may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine] hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclo[2.2.1]heptane or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine] hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride
  • Spiro[bicyclo[3.2.2]octatriene-cored triptycene

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

2613388-29-5

Molecular Formula

C10H18ClN

Molecular Weight

187.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.